[4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate is a complex organic compound with a molecular formula of C41H57NO4 and a molecular weight of 627.89558 . This compound is characterized by its unique structure, which includes a pyridyl group and a laurate ester, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of [4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate typically involves esterification reactions. The synthetic route generally includes the reaction of 4-(dodecanoyloxy)benzoic acid with 2-(4-hydroxyphenyl)pyridine under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
[4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
[4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of esterification reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Wirkmechanismus
The mechanism of action of [4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis, releasing active components that interact with cellular targets. The pyridyl group may also play a role in binding to specific receptors or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate include:
4-{6-[4-(Hexadecanoyloxy)phenyl]-2-pyridyl}phenyl laurate: This compound has a longer alkyl chain, which may affect its solubility and biological activity.
4-{6-[4-(Octanoyloxy)phenyl]-2-pyridyl}phenyl laurate: With a shorter alkyl chain, this compound may have different physical and chemical properties.
4-{6-[4-(Dodecanoyloxy)phenyl]-2-pyridyl}phenyl acetate: The acetate ester may have different reactivity compared to the laurate ester.
The uniqueness of this compound lies in its specific ester and pyridyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C41H57NO4 |
---|---|
Molekulargewicht |
627.9g/mol |
IUPAC-Name |
[4-[6-(4-dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate |
InChI |
InChI=1S/C41H57NO4/c1-3-5-7-9-11-13-15-17-19-24-40(43)45-36-30-26-34(27-31-36)38-22-21-23-39(42-38)35-28-32-37(33-29-35)46-41(44)25-20-18-16-14-12-10-8-6-4-2/h21-23,26-33H,3-20,24-25H2,1-2H3 |
InChI-Schlüssel |
DHAOPUYHSLMHMH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)OC(=O)CCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)OC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.